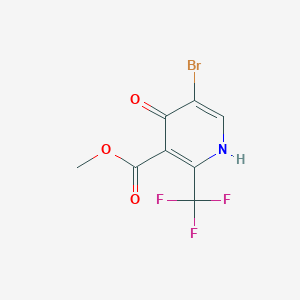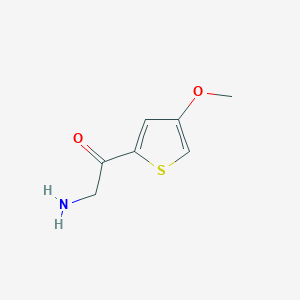
Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the bromination of a suitable nicotinic acid derivative followed by esterification. One common method includes:
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted nicotinates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- 2-Amino-5-bromo-nicotinonitrile
Comparison: Methyl 5-bromo-4-hydroxy-2-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these functional groups .
Propiedades
Fórmula molecular |
C8H5BrF3NO3 |
|---|---|
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO3/c1-16-7(15)4-5(14)3(9)2-13-6(4)8(10,11)12/h2H,1H3,(H,13,14) |
Clave InChI |
AGEQCAWCLTWVPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NC=C(C1=O)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)





![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)





